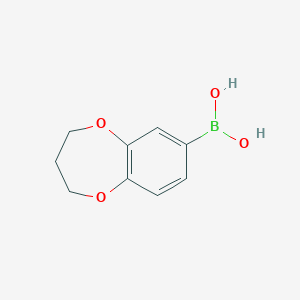
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Descripción general
Descripción
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is an organic compound with the molecular formula C9H11BO4.
Métodos De Preparación
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid typically involves the following steps:
Thorpe Cyclization: The initial step involves the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.
Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Boronic Acid Formation:
Análisis De Reacciones Químicas
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: This compound is used in the development of β-adrenergic stimulants and other pharmacologically active agents.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a β-adrenergic stimulant by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels . This results in various physiological effects, including bronchial dilation and increased heart rate .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid can be compared with other similar compounds, such as:
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid: This compound has a similar benzodioxepin structure but with a different functional group at the 7-position.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: This derivative contains an amine group at the 7-position, offering different chemical properties and applications.
The uniqueness of this compound lies in its boronic acid functionality, which provides distinct reactivity and potential for forming boron-containing compounds .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBPVLUIFJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380045 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-89-1 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















